molecular formula C2HClN2S B1587204 5-Chloro-1,2,3-thiadiazole CAS No. 4113-57-9

5-Chloro-1,2,3-thiadiazole

Cat. No. B1587204
CAS RN: 4113-57-9
M. Wt: 120.56 g/mol
InChI Key: HOMSOWZTBJWNHP-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The molecular formula is C2HClN2S and the average mass is 120.561 Da .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain intermediate which further cyclized with sulfur reagent in the presence of basic medium .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .


Chemical Reactions Analysis

5-Chloro-1,2,3-thiadiazole demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . They are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . The boiling point of 5-Chloro-1,2,3-thiadiazole is predicted to be 163.8±32.0 °C and the density is roughly estimated to be 1.7016 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Alkynyl Sulfides : 5-Chloro-1,2,3-thiadiazoles are used in synthesizing alkynyl sulfides through a novel ring cleavage reaction with organolithium and Grignard reagents. This process is significant for generating alkynyl sulfides, which have various applications in organic synthesis (Voets, Smet, & Dehaen, 1999).

  • Formation of 5-Amino-1,2,3-Thiadiazoles : This compound is used to produce 5-amino-1,2,3-thiadiazoles, which are composed through reactions involving diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde. This synthesis has applications in creating various pharmaceutical compounds (Dayong, 2005).

Agricultural and Fungicidal Applications

  • Fungicidal Activity : Thiadiazoles synthesized from 5-Chloro-1,2,3-thiadiazole have shown potential fungicidal activity against diseases like rice sheath blight. These findings are crucial for developing new agricultural fungicides (Chen, Li, & Han, 2000).

Corrosion Inhibition

  • Corrosion Inhibition : Thiadiazoles derived from 5-Chloro-1,2,3-thiadiazole have been studied as corrosion inhibitors for mild steel. These compounds can significantly inhibit corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).

Pharmaceutical Applications

  • Antiviral and Antimicrobial Activities : Research on thiadiazoles indicates their potential in antiviral and antimicrobial applications. The synthesis of 5-methyl-1,2,3-thiadiazoles via Ugi reaction and theirevaluation for fungicidal and antivirus activities shows promise in this area. Some compounds have demonstrated broad-spectrum activities against fungi and potential antivirus activities comparable to existing agents (Zheng et al., 2010).

Structural and Computational Chemistry

  • Structural Analysis and Computational Studies : The structural and molecular properties of thiadiazole derivatives, including those derived from 5-Chloro-1,2,3-thiadiazole, have been extensively studied. These investigations provide insights into their physical, chemical, and electronic properties, which are essential for designing new chemical entities for specific applications (Kerru et al., 2019).

Exploratory and Diverse Applications

  • Various Chemical Transformations and Applications : 5-Chloro-1,2,3-thiadiazole is a versatile precursor in synthesizing various heterocycles and compounds with potential applications in diverse fields like health, pharmaceutics, and agriculture (Makwane, Srivastava, Dua, & Srivastava, 2018).

Safety And Hazards

5-Chloro-1,2,3-thiadiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

5-chlorothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSOWZTBJWNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396271
Record name 5-Chloro-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3-thiadiazole

CAS RN

4113-57-9
Record name 5-Chloro-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4113-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G L'abbe, E Vanderstede, W Dehaen… - Journal of the …, 1991 - pubs.rsc.org
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, prepared in four steps from 1,3-dichloroacetone, reacts with alkyl- and aryl-amines in alcohol solution to give 1,2,3-triazole-4-…
Number of citations: 20 pubs.rsc.org
M Voets, M Smet, W Dehaen - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
5-Chloro-1,2,3-thiadiazoles 2a,b were treated with organolithium and Grignard reagents giving a novel ring cleavage with the loss of nitrogen and chloride anion, resulting in the …
Number of citations: 18 pubs.rsc.org
G L'abbé, M Deketele, JP Dekerk - Tetrahedron Letters, 1982 - Elsevier
The reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole ( 1 ) with sodium azide results in the formation of ethyl α-thiatriazolyldiazoacetate ( 3 ) instead of the corresponding azide ( 2 ). …
Number of citations: 21 www.sciencedirect.com
S Morisaki - Thermochimica Acta, 1981 - Elsevier
The decomposition characteristics of 5-chloro-1,2,3-thiadiazole (CT), 5-amino-1,2,3-thiadiazole (AT), and 5-acetylamino-1,2,3-thiadiazole (AAT) were investigated in atmospheres of …
Number of citations: 4 www.sciencedirect.com
NN Volkova, EV Tarasov, VA Bakulev… - Chemical …, 1999 - pubs.rsc.org
Novel bistriazolo[1,3,6]thiadiazepine derivatives have been prepared by the base-catalyzed condensation of aromatic and aliphatic 1,2-diamines with 5-chloro-1,2,3-thiadiazoles, via a …
Number of citations: 5 pubs.rsc.org
K Sakai, N Hida, K Kondo - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
Trichloroacetaldehyde tosylhydrazone acts as an excellent precursor of diazodithioacetate which is generated by treatment of the hydrazone with sulfide ion. This spontaneously …
Number of citations: 73 www.journal.csj.jp
EV Tarasov, YY Morzherin, S Toppet… - Journal of Chemical …, 1997 - pubs.rsc.org
A new approach to the one-pot preparation of fused 1,2,3-thiadiazoles from 5-chloro-substituted derivatives, involving C-nucleophilic substitution followed by subsequent cyclization, …
Number of citations: 3 pubs.rsc.org
PE Kropotina, TV Glukhareva, IS Isakova… - Chemistry of …, 2008 - Springer
Nucleophilic substitution in 5-halo-1, 2, 3-thiadiazoles is a convenient method for the synthesis of various heterocycles [1, 2]. We have previously shown that such reactions may be …
Number of citations: 2 link.springer.com
YY Morzherin, TA Pospelova, TV Glukhareva… - Chemistry of …, 2001 - Springer
The synthesis of hetaryl 1,2,4-thiadiazolyl sulfides has been carried out by nucleophilic substitution of the chlorine atom in 5-chloro-1,2,3-thiadiazole by mercaptoheterocycles. …
Number of citations: 8 link.springer.com
YY Morzherin, EV Tarasov, VA Bakulev - Chemistry of Heterocyclic …, 1994 - Springer
By reactions of nucleophilic substitution of the halogen atom in 5-halo-1,2,3-thiadiazoles (IV), we have obtained 5-amino- (I, V), hydrazino-(VI, VII, IX, X), and mercapto- (VIII) 1, 2, 3-…
Number of citations: 15 link.springer.com

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